Cas no 1369412-53-2 ([1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine)

1,2,4-Triazolo[1,5-a]pyridin-2-ylmethanamine is a heterocyclic amine compound featuring a fused triazolopyridine core. Its structure combines the stability of a triazole ring with the electronic properties of a pyridine moiety, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. The primary amine functionality at the 2-position allows for further derivatization, enabling the introduction of diverse substituents for tailored applications. This compound is particularly valued for its potential as a building block in the development of biologically active molecules, including kinase inhibitors and antimicrobial agents. Its rigid bicyclic framework contributes to enhanced binding affinity in target interactions.
[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine structure
1369412-53-2 structure
商品名:[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine
CAS番号:1369412-53-2
MF:C7H8N4
メガワット:148.16522
CID:1090392
PubChem ID:71743599

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine 化学的及び物理的性質

名前と識別子

    • [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine
    • DTXSID90857343
    • EN300-6190324
    • [1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-METHANAMINE
    • 1-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)methanamine
    • 1369412-53-2
    • {[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine
    • インチ: InChI=1S/C7H8N4/c8-5-6-9-7-3-1-2-4-11(7)10-6/h1-4H,5,8H2
    • InChIKey: WDZWUBFUAJAJSK-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=NC(=NN2C=C1)CN

計算された属性

  • せいみつぶんしりょう: 148.074896272g/mol
  • どういたいしつりょう: 148.074896272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 56.2Ų

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM173037-1g
[1,2,4]triazolo[1,5-a]pyridin-2-ylmethanamine
1369412-53-2 95%
1g
$*** 2023-03-30
Enamine
EN300-6190324-5.0g
{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine
1369412-53-2 95.0%
5.0g
$3935.0 2025-03-15
Enamine
EN300-6190324-0.05g
{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine
1369412-53-2 95.0%
0.05g
$1140.0 2025-03-15
Enamine
EN300-6190324-0.1g
{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine
1369412-53-2 95.0%
0.1g
$1195.0 2025-03-15
Enamine
EN300-6190324-0.5g
{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine
1369412-53-2 95.0%
0.5g
$1302.0 2025-03-15
Enamine
EN300-6190324-1.0g
{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine
1369412-53-2 95.0%
1.0g
$1357.0 2025-03-15
Chemenu
CM173037-5g
[1,2,4]triazolo[1,5-a]pyridin-2-ylmethanamine
1369412-53-2 95%
5g
$*** 2023-03-30
Chemenu
CM173037-10g
[1,2,4]triazolo[1,5-a]pyridin-2-ylmethanamine
1369412-53-2 95%
10g
$*** 2023-03-30
Enamine
EN300-6190324-2.5g
{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine
1369412-53-2 95.0%
2.5g
$2660.0 2025-03-15
Enamine
EN300-6190324-10.0g
{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine
1369412-53-2 95.0%
10.0g
$5837.0 2025-03-15

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine 関連文献

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamineに関する追加情報

Introduction to [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine (CAS No. 1369412-53-2)

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This heterocyclic amine derivative has garnered considerable attention due to its promising applications in medicinal chemistry and drug development. The compound's molecular structure, featuring a fused triazolopyridine core, positions it as a versatile scaffold for designing novel therapeutic agents.

The chemical identity of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine is unequivocally defined by its CAS number, 1369412-53-2. This numerical identifier ensures precise classification and referencing within scientific literature and databases. The compound's molecular formula and structural elucidation have been thoroughly investigated using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analytical methods have confirmed the presence of key functional groups, including amino and methylene substituents, which are critical for its biological interactions.

Recent advancements in computational chemistry have further illuminated the pharmacophoric features of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine. Molecular docking studies have demonstrated its potential binding affinity to various biological targets, including enzymes and receptors implicated in inflammatory and infectious diseases. The compound's ability to modulate these targets makes it a compelling candidate for further pharmacological exploration.

In the context of drug discovery, [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine represents a valuable building block for generating structurally diverse analogs. By incorporating this scaffold into novel molecules, researchers can explore a wide spectrum of biological activities. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in cancer pathways. The versatility of its structure allows for modifications that can enhance potency, selectivity, and pharmacokinetic properties.

The synthesis of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine involves multi-step organic reactions that require precise control over reaction conditions. Key synthetic protocols include cyclization reactions to form the triazolopyridine ring system followed by functional group transformations to introduce the methanamine moiety. These synthetic strategies have been optimized to ensure high yields and purity of the final product. Advanced purification techniques such as column chromatography are employed to isolate the compound in its crystalline form.

From a medicinal chemistry perspective, the biological evaluation of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine has revealed intriguing properties that warrant further investigation. In vitro assays have indicated moderate activity against certain bacterial strains and viral pathogens. Additionally, preliminary toxicological studies suggest that the compound exhibits low toxicity at therapeutic doses. These findings underscore its potential as a lead compound for developing novel antimicrobial agents.

The integration of machine learning algorithms has accelerated the process of identifying promising derivatives of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine. Predictive models can rapidly screen large libraries of compounds based on their structural features and predicted biological activity. This approach has enabled the identification of novel analogs with enhanced efficacy and reduced side effects. Such innovations are pivotal in modern drug discovery pipelines.

The future prospects of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine are vast and multifaceted. Ongoing research aims to elucidate its mechanism of action through detailed biochemical studies. Additionally, collaborations between academic institutions and pharmaceutical companies are fostering interdisciplinary approaches to harness its therapeutic potential fully。 The compound's unique structural attributes position it as a cornerstone in the development of next-generation pharmaceuticals.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd